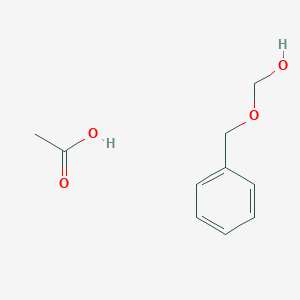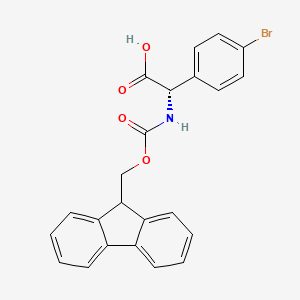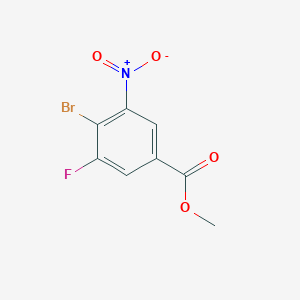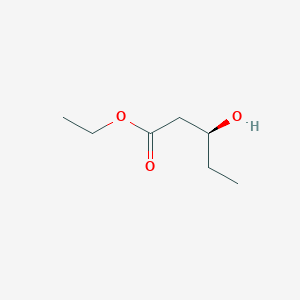![molecular formula C12H16ClNO2 B12101366 tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
tert-butyl N-[(2-chlorophenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(2-chlorophenyl)methyl]carbamate: is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its applications in organic synthesis and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-chlorophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(2-chlorophenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[(2-chlorophenyl)methyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of complex molecules .
Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2-chlorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl chlorosulfonylcarbamate
Comparison: tert-Butyl N-[(2-chlorophenyl)methyl]carbamate is unique due to its specific substitution pattern on the phenyl ring and the presence of the tert-butyl carbamate group. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For example, tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate has a cyano group, which significantly alters its reactivity and applications .
Eigenschaften
Molekularformel |
C12H16ClNO2 |
|---|---|
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
tert-butyl N-[(2-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
AKNRYTNXXVORTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)


![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)

![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)





![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)

![1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101372.png)
